molecular formula C8H9FN2 B12276995 1H-Indol-1-amine,5-fluoro-2,3-dihydro-

1H-Indol-1-amine,5-fluoro-2,3-dihydro-

Cat. No.: B12276995
M. Wt: 152.17 g/mol
InChI Key: DOVJRLZHEDUVMB-UHFFFAOYSA-N
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Description

1H-Indol-1-amine,5-fluoro-2,3-dihydro- is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. The addition of a fluorine atom and the dihydro structure in this compound potentially enhances its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indol-1-amine,5-fluoro-2,3-dihydro- can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . This method yields the desired indole derivative with good efficiency.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Indol-1-amine,5-fluoro-2,3-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled conditions.

Major Products: The major products formed from these reactions include various substituted indoles, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Indol-1-amine,5-fluoro-2,3-dihydro- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indol-1-amine,5-fluoro-2,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    1H-Indole-3-carbaldehyde: Another indole derivative with different functional groups.

    5-Fluoroindole: Similar structure but without the dihydro modification.

    2,3-Dihydro-1H-indene-1-one: Shares the dihydro structure but lacks the indole ring.

Uniqueness: 1H-Indol-1-amine,5-fluoro-2,3-dihydro- is unique due to the combination of the indole ring, fluorine atom, and dihydro structure, which collectively enhance its chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C8H9FN2

Molecular Weight

152.17 g/mol

IUPAC Name

5-fluoro-2,3-dihydroindol-1-amine

InChI

InChI=1S/C8H9FN2/c9-7-1-2-8-6(5-7)3-4-11(8)10/h1-2,5H,3-4,10H2

InChI Key

DOVJRLZHEDUVMB-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=C(C=C2)F)N

Origin of Product

United States

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